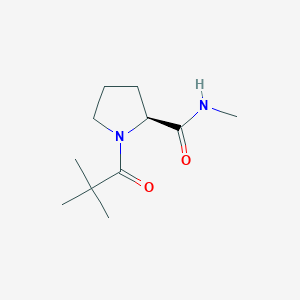

Pivaloyl-proline N-methylamide

Description

Structure

3D Structure

Properties

CAS No. |

53933-35-0 |

|---|---|

Molecular Formula |

C11H20N2O2 |

Molecular Weight |

212.29 g/mol |

IUPAC Name |

(2S)-1-(2,2-dimethylpropanoyl)-N-methylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)10(15)13-7-5-6-8(13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 |

InChI Key |

MAIBOCCIGOJKCG-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)N1CCC[C@H]1C(=O)NC |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC1C(=O)NC |

Origin of Product |

United States |

Synthetic Methodologies for Pivaloyl Proline N Methylamide and Its Analogues

Retrosynthetic Analysis and Key Disconnections in Pivaloyl-proline N-methylamide Synthesis

A retrosynthetic analysis of this compound identifies two primary disconnections corresponding to the two amide bonds in the molecule. This approach simplifies the target structure into readily available starting materials.

The primary disconnection points are:

Amide Bond (1): The bond between the proline carboxyl group and the N-methylamino group.

Amide Bond (2): The bond between the proline amino group and the pivaloyl group.

This leads to two main synthetic routes:

Route A: This strategy involves first acylating the proline nitrogen with the pivaloyl group, followed by the formation of the C-terminal N-methylamide.

Disconnection of Amide Bond (1): This breaks the molecule into Pivaloyl-proline and methylamine (B109427).

Disconnection of Amide Bond (2): This further breaks down Pivaloyl-proline into L-proline and a pivaloyl source, such as pivaloyl chloride or pivalic anhydride (B1165640).

Route B: This alternative strategy involves first forming the proline N-methylamide, followed by acylation of the proline nitrogen.

Disconnection of Amide Bond (2): This splits the molecule into L-proline N-methylamide and a pivaloyl source.

Disconnection of Amide Bond (1): This breaks down L-proline N-methylamide into L-proline and methylamine.

Route A is generally preferred as the coupling of the sterically demanding pivaloyl group to the secondary amine of proline is a critical step, which is often addressed early in the synthetic sequence.

Solution-Phase Synthesis Protocols for this compound

Solution-phase synthesis offers flexibility and is well-suited for producing gram-scale quantities of the target compound. The process involves the discrete synthesis and purification of intermediates.

The formation of the N-pivaloyl-proline intermediate is a key step. The pivaloyl group is sterically bulky, which can influence the reaction conditions required for efficient acylation of the proline secondary amine.

Pivaloyl Chloride: A common method involves the reaction of L-proline with pivaloyl chloride. acs.orgacs.org This reaction is typically performed in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, to neutralize the hydrochloric acid byproduct. The use of pivaloyl chloride is a robust method for introducing the bulky t-butyl group. acs.orgsci-hub.se

Pivalic Anhydride: Pivalic anhydride serves as an effective alternative for the direct amidation of carboxylic acids and their derivatives. researchgate.net It offers the advantage that the only by-product is pivalic acid, which can be easily removed through an aqueous workup. researchgate.net

Once N-pivaloyl-proline is synthesized, the subsequent coupling of its carboxylic acid moiety with methylamine (or its hydrochloride salt) requires activation. This is a standard peptide coupling reaction, and numerous reagents are available.

The choice of coupling reagent is critical, especially for preventing racemization and achieving high yields.

| Coupling Reagent Class | Specific Reagents | Additives | Key Features |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Widely used and cost-effective. Additives like HOBt are used to minimize racemization. peptide.comglobalresearchonline.net DIC is preferred for solution-phase as the urea (B33335) byproduct is soluble. globalresearchonline.net |

| Phosphonium (B103445) Salts | PyBOP, PyAOP | - | Highly effective for coupling sterically hindered amino acids and N-methylated residues with low racemization. peptide.comnih.gov |

| Uronium/Aminium Salts | HBTU, HATU | HOBt, HOAt | Similar to phosphonium salts, these reagents are fast and efficient. HATU is known for lower epimerization rates. peptide.comuniurb.it |

| Mixed Anhydrides | Isobutyl chloroformate (IBCF), Pivaloyl chloride (PivCl) | N-Methylmorpholine (NMM) | A classical and economical method. The mixed anhydride is formed in situ and reacts with the amine component. sci-hub.seacs.orgresearchgate.net |

| Other | Bis(trichloromethyl) carbonate (BTC), T3P | - | BTC (triphosgene) is highly efficient for forming N-methyl amide bonds. acs.org T3P is a powerful water-scavenging coupling reagent. researchgate.net |

Data sourced from multiple research findings. sci-hub.sepeptide.comglobalresearchonline.netnih.govuniurb.itacs.orgresearchgate.netacs.org

To maximize the yield and purity of this compound, several factors must be carefully controlled.

Solvent Selection: Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) are commonly used. acs.orggoogle.com Recently, the use of aqueous solutions containing surfactants like TPGS-750-M has been explored as a greener alternative that can simplify workup. nsf.govbohrium.com

Base: An organic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is typically required, especially when the amine component is used as a hydrochloride salt. The choice and stoichiometry of the base can impact side reactions. acs.orgbohrium.com

Temperature: Coupling reactions are often initiated at 0 °C to control the exothermic reaction and then allowed to warm to room temperature. rsc.org In cases of difficult couplings involving sterically hindered components, elevated temperatures (40-70 °C) may be necessary. google.com

Purification: Following the reaction, purification is essential to remove unreacted starting materials, coupling reagents, and byproducts. Common techniques include aqueous workup, extraction, crystallization, and column chromatography. acs.orgrsc.org

Solid-Phase Synthesis Protocols for this compound

Solid-phase peptide synthesis (SPPS) offers an alternative, streamlined approach, particularly for creating analogues or longer peptide chains. The growing peptide is anchored to a solid support (resin), and excess reagents are removed by simple filtration and washing.

The choice of resin and linker is paramount in SPPS as it dictates the C-terminal functionality of the cleaved peptide. For this compound, a resin that yields a C-terminal amide is required.

A significant challenge in the synthesis of proline-containing peptides on a solid support is the propensity for diketopiperazine (DKP) formation. This side reaction occurs after the coupling of the second amino acid (in this case, proline), leading to cleavage from the resin and termination of the chain.

| Resin Type | Linker | Typical Cleavage Cocktail | Suitability for this compound |

| Rink Amide Resin | Knorr-Rink Amide Linker | High % TFA (e.g., 95% TFA/water/TIPS) | Standard choice for Fmoc-based synthesis of peptide amides. discoveroakwoodchemical.com DKP formation can be a significant issue. |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Very mild acid (e.g., 1-5% TFA in DCM, or HFIP) | The steric bulk of the trityl linker effectively suppresses DKP formation, making it ideal for C-terminal proline peptides. google.comsigmaaldrich.com The protected peptide can be cleaved and the final N-methylamide formation completed in solution. |

| Merrifield Resin | Chloromethyl | HF | Used in Boc-based SPPS. PyBrop has been used successfully as a coupling reagent with this resin for forming N-methylamide bonds. nih.gov |

| PAM Resin | Phenylacetamidomethyl | HF | An acid-stable linker used in Boc-chemistry, offering improved stability over Merrifield resin. nih.gov |

Data compiled from various chemical and synthesis guides. nih.govdiscoveroakwoodchemical.comgoogle.comsigmaaldrich.com

For the synthesis of this compound, using a 2-chlorotrityl chloride resin to assemble the Pivaloyl-proline unit would be a robust strategy to avoid DKP formation. The protected Pivaloyl-proline could then be cleaved from the resin and coupled with methylamine in solution to yield the final product. Alternatively, direct synthesis on a Rink Amide resin could be attempted using optimized coupling conditions to minimize the DKP side reaction.

Sequential Amino Acid Coupling Procedures

The formation of the amide bonds in this compound is a critical step, typically achieved through sequential coupling procedures. The synthesis can be conceptualized in two primary retrosynthetic pathways: the coupling of pivalic acid with proline N-methylamide, or the coupling of N-pivaloyl-proline with methylamine. These reactions necessitate the activation of the carboxylic acid component to facilitate nucleophilic attack by the amine.

A variety of coupling reagents have been developed to promote efficient amide bond formation while minimizing side reactions, particularly racemization at the alpha-carbon of proline. globalresearchonline.net These reagents convert the carboxylic acid into a more reactive species, such as an active ester, a mixed anhydride, or an O-acylisourea. uniurb.it

Common Coupling Reagents:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. globalresearchonline.net They react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. To suppress racemization and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. globalresearchonline.netuniurb.it

Onium Salts: Phosphonium salts (e.g., BOP, PyBOP, PyAOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) are highly efficient coupling reagents. uniurb.ituci.edu They react with the carboxylate to form active esters in situ, leading to rapid coupling with high yields. uniurb.it These are often preferred in solid-phase peptide synthesis (SPPS) due to their high reactivity and the ease of removing byproducts. peptide.com

Mixed Anhydrides: The mixed anhydride method, for instance using pivaloyl chloride or isobutyl chloroformate (IBCF), is another effective activation strategy. globalresearchonline.net Pivaloyl chloride can react with an N-protected proline to form a mixed pivalic-proline anhydride, which readily undergoes nucleophilic attack by methylamine. researchgate.netmdpi.com

The choice of solvent is also crucial, with N,N-dimethylformamide (DMF) being the most common due to its excellent solvating properties for both protected amino acids and the growing peptide chain on a solid support. uci.edupeptide.com

Table 1: Common Peptide Coupling Reagents

| Reagent Class | Example(s) | Activating Mechanism | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Forms O-acylisourea intermediate | Often used with additives like HOBt to prevent racemization. globalresearchonline.netuniurb.it |

| Onium Salts | HBTU, HATU, PyBOP | Forms active esters in situ | High efficiency, fast reaction times, suitable for sterically hindered couplings. uniurb.ituci.edu |

Cleavage and Deprotection Strategies

The final stage in the synthesis of this compound involves the removal of any protecting groups used during the synthesis and, if applicable, cleavage of the molecule from a solid-phase resin. sigmaaldrich.com The strategy must be carefully chosen to ensure the integrity of the final product, particularly the pivaloyl and N-methylamide groups, which are generally stable under many deprotection conditions.

In solid-phase synthesis (SPPS), the proline derivative is often assembled on a resin support, such as a Wang or Rink Amide resin. peptide.com The choice of resin dictates the final C-terminal functionality and the cleavage conditions. The widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy for N-terminal protection is orthogonal to acid-labile side-chain protecting groups and resin linkers. peptide.com The Fmoc group is typically removed at each step of the synthesis using a mild base, most commonly a 20% solution of piperidine (B6355638) in DMF. uci.edunih.gov For sterically hindered or aggregation-prone sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be used. peptide.compeptide.com

Final cleavage from the resin and removal of side-chain protecting groups (e.g., Boc, Trt) is typically accomplished with strong acid. sigmaaldrich.com A common cleavage cocktail is trifluoroacetic acid (TFA) mixed with various scavengers to capture the reactive carbocations generated during deprotection, preventing side reactions. sigmaaldrich.compeptide.com

Table 2: Typical Reagents for Cleavage and Deprotection in Fmoc-SPPS

| Reagent/Cocktail | Purpose | Typical Composition |

|---|---|---|

| Piperidine/DMF | N-terminal Fmoc group removal | 20% piperidine in DMF. uci.edu |

| TFA "Reagent K" | Cleavage from resin and deprotection | TFA/water/phenol/thioanisole/ethanedithiol. peptide.com |

Stereoselective and Enantioselective Synthesis of this compound

Controlling the stereochemistry of the proline ring is paramount in the synthesis of this compound and its derivatives. This is typically achieved by starting with an enantiomerically pure form of proline, such as L-proline or D-proline, derived from the chiral pool. However, more advanced strategies are employed when synthesizing analogues with additional stereocenters.

Diastereoselective Control in this compound Derivatives

When synthesizing derivatives of this compound that contain additional chiral centers, the inherent stereochemistry of the proline ring can direct the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a cornerstone of stereoselective synthesis. For example, in the synthesis of 5-substituted proline derivatives, the approach of a reagent can be sterically hindered by the existing groups on the proline ring, leading to the preferential formation of one diastereomer over another. acs.org Research on the reduction of intermediates like 5-tert-butyl-Δ⁵-dehydroproline N'-methylamide has shown that the choice of reducing agent and reaction conditions can influence the cis/trans diastereomeric ratio of the product. acs.orgacs.org Similarly, Mannich reactions involving activated imines can be used to generate β-proline derivatives, where the use of different activating groups on the imine nitrogen can control the relative stereochemistry of the product. nih.gov

Chiral Auxiliary Approaches for this compound

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. york.ac.uksigmaaldrich.com After serving its purpose, the auxiliary is removed, having imparted its chirality to the product. york.ac.uk

Evans Oxazolidinones: These are among the most reliable and widely used chiral auxiliaries. york.ac.uknih.gov An achiral proline precursor could be attached to an Evans auxiliary. The bulky substituent on the oxazolidinone ring then effectively shields one face of the molecule, directing alkylation or other modifications to the opposite face with high diastereoselectivity. Subsequent cleavage of the auxiliary yields an enantiomerically enriched proline derivative. nih.gov

Nickel(II) Complexes: Asymmetric synthesis of α-amino acids can be achieved using chiral Ni(II) complexes of Schiff bases formed from glycine (B1666218) (or alanine) and a chiral ligand. mdpi.comnih.gov Ligands derived from proline itself, such as (R)- or (S)-N-(2-benzoyl-4-chlorophenyl)-1-(benzyl)pyrrolidine-2-carboxamide, have demonstrated excellent stereo-controlling ability. mdpi.com The planar nickel complex serves as a rigid template, allowing for highly diastereoselective alkylation, and subsequent hydrolysis releases the non-natural, enantiopure amino acid. nih.gov

Polymer-Supported Auxiliaries: Chiral auxiliaries, such as those derived from trans-hydroxy-(S)-proline, can be attached to a polymer resin. scispace.com This solid-phase approach facilitates the purification process, as reagents and byproducts can be washed away, and the final chiral product is released from the support-bound auxiliary in the cleavage step. scispace.com

Table 3: Chiral Auxiliary Strategies for Proline Derivative Synthesis

| Auxiliary Type | Principle | Example | Outcome |

|---|---|---|---|

| Evans Oxazolidinone | Steric shielding of one face of an enolate | Asymmetric alkylation | High diastereoselectivity in C-C bond formation. york.ac.uk |

| Ni(II) Schiff Base Complexes | Formation of a rigid, planar chiral template | Asymmetric synthesis of α-amino acids | Enantiomerically pure proline derivatives via alkylation. mdpi.comnih.gov |

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers an efficient route to chiral compounds by using a small, substoichiometric amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. rug.nlmagtech.com.cn

Organocatalysis: L-proline and its derivatives have emerged as powerful organocatalysts for various asymmetric transformations, such as aldol (B89426) and Mannich reactions. rug.nl This principle can be applied to the synthesis of complex proline analogues, where a chiral proline-based catalyst directs the enantioselective formation of new stereocenters.

Transition Metal Catalysis: Chiral transition metal complexes are highly effective catalysts for a wide range of asymmetric reactions. For instance, the asymmetric hydrogenation of a dehydro-proline derivative using a chiral rhodium-phosphine catalyst (e.g., Rh-Josiphos) can produce a specific enantiomer of the proline derivative with high enantiomeric excess (ee). nih.gov Palladium-catalyzed enantioselective dearomative cyclization has also been used to synthesize complex tricyclic skeletons containing proline-like structures with excellent enantioselectivity. rsc.org

Heterogeneous Asymmetric Catalysis: To improve catalyst recyclability and simplify product purification, chiral catalysts can be immobilized on solid supports. Crystalline porous materials like metal-organic frameworks (MOFs) and zeolites can be designed to host chiral catalytic sites, providing a heterogeneous system for asymmetric synthesis. rsc.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijnc.irjmaterenvironsci.com These principles are increasingly being applied to peptide synthesis.

Atom Economy: The development of catalytic reactions, such as the direct hydroamination of allylic amines to form diamine precursors, represents a route with 100% atom economy. rsc.org

Use of Safer Solvents: Efforts are being made to replace traditional, hazardous solvents like DMF and dichloromethane with more environmentally benign alternatives. Water or aqueous ethanol (B145695) systems have been successfully used for some multicomponent reactions catalyzed by L-proline. jmaterenvironsci.com

Catalyst Reusability: The use of heterogeneous or recoverable catalysts is a key green strategy. For example, a zinc-linked amino acid complex, Zn(L-proline)₂, has been developed as a green, reusable catalyst for the synthesis of various heterocyclic compounds, and such a catalyst could be adapted for related transformations. ajol.info This complex was shown to be reusable for several cycles without significant loss of activity. ajol.info

Energy Efficiency: Microwave-assisted synthesis has been widely adopted to reduce reaction times and energy consumption. ijnc.ir The rapid, uniform heating provided by microwaves can significantly accelerate peptide coupling and other synthetic steps. ijnc.ir

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

| Principle | Traditional Method | Green Alternative |

|---|---|---|

| Solvents | DMF, Dichloromethane | Water, Ethanol, Ionic Liquids. jmaterenvironsci.com |

| Catalysis | Stoichiometric reagents | Recyclable catalysts (e.g., Zn(L-proline)₂), organocatalysis. ajol.info |

| Energy | Conventional heating | Microwave irradiation. ijnc.ir |

| Byproducts | Difficult-to-remove urea byproducts (from DCC) | Cleaner conversions, easily removable byproducts. researchgate.net |

Solvent-Free Synthesis Methodologies

Solvent-free synthesis, a key principle of green chemistry, aims to reduce environmental impact by eliminating the use of volatile organic compounds. These reactions are often conducted by heating the neat reactants or by using a minimal amount of a non-volatile liquid to facilitate mixing.

While specific literature on the solvent-free synthesis of this compound is not prevalent, established principles of amide bond formation under these conditions suggest potential pathways. The direct thermal condensation of a carboxylic acid and an amine to form an amide is a clean reaction, with water as the only byproduct. bath.ac.uk However, this typically requires high temperatures.

More sophisticated solvent-free methods for amide formation have been developed. For instance, the N-formylation of various amines has been achieved using formic acid and indium as a catalyst under solvent-free conditions at 70°C. bath.ac.uk Another approach involves the use of boric or boronic acids to catalyze the coupling of carboxylic acids and amines. bath.ac.uk A particularly relevant method for the "pivaloyl" moiety is the use of pivalic anhydride as an effective reagent for the direct amidation of carboxylic acids. researchgate.net This reaction proceeds under mild conditions, and the only byproduct is the non-toxic pivalic acid, which can be easily removed. researchgate.net

Applying these principles, a plausible solvent-free synthesis of this compound could involve the direct reaction of N-pivaloyl-proline with methylamine (or a solid source thereof) in the presence of a suitable catalyst or activating agent, such as pivalic anhydride, under thermal conditions. The reaction would proceed via the formation of a mixed anhydride intermediate, which is then attacked by methylamine.

Mechanochemical Synthesis Techniques

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. acs.org These techniques are often solvent-free or use only small amounts of liquid additives, making them an environmentally friendly alternative to traditional solution-phase synthesis. beilstein-journals.orgnih.gov

Mechanochemistry has proven to be a powerful technique for the synthesis of peptides, including those containing the sterically hindered amino acid proline. beilstein-journals.orgnih.gov Research has demonstrated the successful mechanocoupling of hindered proline amino acid derivatives to form proline-proline dipeptides under solvent-free conditions. nih.govnih.gov This provides a strong precedent for the synthesis of this compound.

The general procedure involves milling the N-protected amino acid (in this case, N-pivaloyl-proline) with the amine component, a coupling agent, and often a base and a liquid grinding assistant. beilstein-journals.org Common coupling agents used in these mechanochemical reactions include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often paired with an additive like ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress racemization. beilstein-journals.org A small amount of a solvent like ethyl acetate (B1210297) is sometimes added as a liquid grinding assistant to facilitate the reaction. beilstein-journals.org

Using this established methodology, an enantiopure disubstituted Pro–Pro diketopiperazine was synthesized in four steps, with key bond-forming reactions performed in a ball mill. beilstein-journals.orgnih.gov This highlights the potential of mechanochemistry to handle complex, multi-step syntheses involving proline derivatives. beilstein-journals.orgnih.gov

| Reactants | Coupling Agent | Base | Additive | Grinding Assistant | Method |

|---|---|---|---|---|---|

| Z-Pro-OH + Pro-OMe | EDC | Diisopropylethylamine (DIPEA) | Oxyma | Ethyl Acetate (EtOAc) | Ball Milling |

| Boc-Pro-OH + Pro-OMe | EDC | DIPEA | Oxyma | Ethyl Acetate (EtOAc) | Ball Milling |

Biocatalytic Pathways for Precursors or the Final Compound

Biocatalysis employs enzymes to perform chemical transformations, offering high selectivity, mild reaction conditions, and a reduced environmental footprint compared to conventional chemical methods. rsc.orgresearchgate.net While a direct one-step biocatalytic synthesis of this compound is not documented, biocatalytic routes are highly relevant for producing key precursors or for catalyzing the final amide bond formation step.

A significant challenge in peptide synthesis is controlling stereochemistry. Biocatalysis excels in this area. For example, the enzyme-catalyzed, racemization-free amidation of unprotected L-proline to produce L-prolinamide has been successfully demonstrated. rsc.org L-Prolinamide is a key intermediate in the synthesis of various drugs and a direct precursor to the N-methylamide target. rsc.org This reaction was achieved with high conversion (80%) and excellent optical purity (ee >99%) using an immobilized variant of the lipase (B570770) B from Candida antarctica (CalB) with ammonia (B1221849) in 2-methyl-2-butanol (B152257) at 70°C. rsc.org The use of biocatalysis in this step avoids racemization and the use of halogenated solvents, significantly improving atom efficiency from 45.5% (for a chemical route) to 86.4%. rsc.org

For the final coupling step, lipases are promising candidates. While they naturally catalyze hydrolysis, in low-water environments or through enzyme engineering, they can effectively synthesize amides. rsc.org Recently, a lipase from Sphingomonas sp. (SpL) was identified that can form amides in aqueous solution from a wide range of sterically demanding esters and aliphatic amines, with isolated yields up to 99%. nih.gov The ability of this enzyme to handle sterically demanding substrates suggests its potential applicability for coupling an N-pivaloyl-proline ester with methylamine. The reaction would leverage the enzyme's preference for the amine as a nucleophile over the highly concentrated water in the buffer. nih.gov

| Enzyme | Substrate | Amine Source | Solvent | Temperature | Conversion | Optical Purity (ee) |

|---|---|---|---|---|---|---|

| Immobilized CalB variant (CalBopt-24 T245S) | L-proline | Ammonia | 2-Methyl-2-butanol | 70°C | 80% | >99% |

Advanced Spectroscopic Characterization and Structural Elucidation of Pivaloyl Proline N Methylamide

Nuclear Magnetic Resonance (NMR) Spectroscopic Insights into Pivaloyl-proline N-methylamide Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For this compound, NMR studies provide detailed information about its conformational preferences, including the cis-trans isomerization of the pivaloyl-proline amide bond.

Multidimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC) for Acyclic and Cyclic Conformation Analysis

Multidimensional NMR techniques are instrumental in assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY spectra would reveal correlations between the protons within the proline ring and between the N-methyl protons and the amide proton.

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. princeton.edu For the proline residue, a TOCSY experiment would show correlations from the α-proton to all other protons within the five-membered ring (β, γ, and δ protons).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly attached to a heteronucleus, such as ¹³C. sdsu.edu An HSQC spectrum of this compound would show a cross-peak for each carbon atom that has attached protons, providing a direct link between the ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying the connectivity across the amide bonds and the pivaloyl group. For instance, correlations would be expected between the pivaloyl methyl protons and the proline carbonyl carbon, as well as between the N-methyl protons and the C-terminal carbonyl carbon.

These techniques collectively allow for the unambiguous assignment of the NMR signals and provide crucial constraints for determining the molecule's conformation. The analysis of these spectra can help distinguish between the cis and trans conformations of the pivaloyl-proline amide bond, which are known to exist in equilibrium for N-acyl proline derivatives.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Pivaloyl-proline Derivative in DMSO-d₆.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pivaloyl-CH₃ | ~1.1 | ~27.0 |

| Pivaloyl-C(CH₃)₃ | - | ~38.0 |

| Pivaloyl-C=O | - | ~175.0 |

| Pro-αCH | ~4.3 | ~59.0 |

| Pro-βCH₂ | ~1.8-2.0 | ~29.0 |

| Pro-γCH₂ | ~1.7-1.9 | ~25.0 |

| Pro-δCH₂ | ~3.4-3.6 | ~46.0 |

| Pro-C=O | - | ~172.0 |

| N-CH₃ | ~2.6 (d) | ~26.0 |

| NH | ~8.0 (q) | - |

Note: Chemical shifts are approximate and can vary depending on the specific isomer and experimental conditions. The data is based on typical values for similar proline-containing structures.

Nuclear Overhauser Effect (NOE) and Relaxation Studies for Proximity and Conformational Preferences

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction between nuclear spins. wikipedia.org The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of internuclear distances up to approximately 5 Å. wikipedia.org

In the context of this compound, NOE studies, particularly 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, are crucial for determining the spatial proximity of protons and, consequently, the preferred conformation of the molecule. wikipedia.org

Key NOE correlations that would be expected and their structural implications include:

Intra-residue NOEs: Correlations between protons within the proline ring help to define the ring's pucker.

Inter-residue NOEs: NOEs between the pivaloyl protons and the proline protons, especially the α- and δ-protons, are indicative of the cis or trans conformation of the pivaloyl-proline amide bond. For example, a strong NOE between the pivaloyl protons and the proline α-proton would suggest a trans conformation, while a strong NOE to the proline δ-protons would be characteristic of a cis conformation.

NOEs involving the N-methyl group: Correlations between the N-methyl protons and protons on the proline ring can provide further conformational constraints.

Relaxation studies, which measure the rates at which nuclear spins return to equilibrium after perturbation, can provide insights into the motional dynamics of the molecule.

Variable Temperature NMR Spectroscopy for Conformational Exchange Dynamics

Variable temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes that occur on the NMR timescale, such as conformational exchange. nih.govresearchgate.net For this compound, the primary dynamic process of interest is the cis-trans isomerization around the pivaloyl-proline amide bond.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals corresponding to the cis and trans isomers. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each isomer may be observed. As the temperature is increased, the rate of isomerization increases, leading to broadening of the signals. At a sufficiently high temperature, the exchange becomes fast on the NMR timescale, and the separate signals coalesce into a single, averaged signal.

By analyzing the line shapes at different temperatures, it is possible to determine the thermodynamic and kinetic parameters for the isomerization process, including the activation energy (ΔG‡), enthalpy (ΔH‡), and entropy (ΔS‡) of activation, as well as the equilibrium constant (Keq) and the corresponding free energy difference (ΔG°) between the two isomers. nih.gov

Solvent-Dependent NMR Shifts and Hydrogen Bonding Network Analysis

The chemical shifts of protons involved in hydrogen bonding are particularly sensitive to the solvent environment. washington.eduillinois.edupitt.edupitt.edu In this compound, the amide proton (NH) of the N-methylamide group is a potential hydrogen bond donor.

By measuring the ¹H NMR spectra in a series of solvents with different hydrogen bonding capabilities (e.g., from non-polar solvents like chloroform-d (B32938) to polar, hydrogen-bond-accepting solvents like DMSO-d₆), one can infer the extent to which the amide proton is involved in intramolecular or intermolecular hydrogen bonding.

A small change in the chemical shift of the amide proton across different solvents suggests that it is either shielded from the solvent or involved in a strong intramolecular hydrogen bond. Conversely, a large solvent-dependent shift indicates that the proton is exposed to the solvent and is primarily involved in intermolecular hydrogen bonds with the solvent molecules. This analysis helps to characterize the hydrogen bonding network of this compound in different environments. nih.gov

Vibrational Spectroscopy (IR and Raman) for this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is sensitive to its structure, conformation, and intermolecular interactions. mdpi.comcardiff.ac.uk

Amide I and Amide II Band Analysis for Secondary Structure Elements

The amide group, a key functional group in this compound, gives rise to several characteristic vibrational bands. Among these, the Amide I and Amide II bands are particularly sensitive to the secondary structure of peptides and related compounds. leibniz-fli.denih.gov

Amide I Band: This band, which appears in the region of 1600-1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the amide group. leibniz-fli.denih.gov The exact frequency of the Amide I band is influenced by the local conformation and hydrogen bonding pattern. Different secondary structure elements, such as α-helices, β-sheets, and random coils, give rise to characteristic Amide I frequencies. mit.eduresearchgate.net

Amide II Band: The Amide II band, found between 1510 and 1580 cm⁻¹, arises from a combination of the N-H in-plane bending and C-N stretching vibrations. leibniz-fli.de This band is also sensitive to conformation and hydrogen bonding. nih.gov

By analyzing the positions and shapes of the Amide I and Amide II bands in the IR and Raman spectra of this compound, it is possible to gain insights into its predominant secondary structure elements in the solid state or in solution. For a small molecule like this, the analysis would focus on the conformation around the amide bonds and any intramolecular hydrogen bonding that might mimic turns or other simple secondary structures.

Table 2: Typical IR Absorption Frequencies for Amide Groups.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| Amide A | ~3300 | N-H stretching |

| Amide B | ~3100 | Overtone of Amide II |

| Amide I | 1600-1700 | C=O stretching |

| Amide II | 1510-1580 | N-H bending and C-N stretching |

| Amide III | 1250-1350 | C-N stretching and N-H bending |

Note: The exact frequencies can be influenced by factors such as hydrogen bonding, solvent, and the physical state of the sample.

Analysis of Pivaloyl and Proline Group Vibrations

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) spectroscopy, provides a detailed fingerprint of the functional groups within a molecule. For this compound, the spectrum is dominated by the characteristic vibrations of the pivaloyl group and the proline ring system.

The pivaloyl group, a bulky tert-butyl group attached to a carbonyl, has several distinct vibrational modes. The most prominent is the strong carbonyl (C=O) stretching vibration, which is expected to appear in the amide I region of the infrared spectrum, typically between 1630 and 1680 cm⁻¹. This band is sensitive to the local electronic environment and hydrogen bonding. Additionally, the C-H stretching vibrations of the three methyl groups of the pivaloyl moiety are observed in the 2800–3000 cm⁻¹ region.

The proline residue contributes a complex set of vibrations due to its cyclic nature. The pyrrolidine (B122466) ring gives rise to a series of CH₂ scissoring, wagging, and twisting modes. Notably, a strong band often observed in the 1450 cm⁻¹ region in proline-rich proteins is attributed to the deformation modes of the CH₂ groups within the ring. researchgate.net The C-N stretching vibrations of the proline ring also contribute to the complex fingerprint region of the spectrum.

Interactive Table: Characteristic Vibrational Frequencies for this compound Groups

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| Amide I (C=O Stretch) | Pivaloyl Carbonyl | 1630 - 1680 | Strong |

| Amide II (N-H Bend) | N-methylamide | 1510 - 1580 | Moderate |

| C-H Stretch | Pivaloyl CH₃ | 2800 - 3000 | Strong |

| CH₂ Scissoring | Proline Ring | ~1450 - 1480 | Medium |

| CH₂ Wagging/Twisting | Proline Ring | ~1275 - 1310 | Weak-Medium |

Hydrogen Bonding Signatures in this compound

Hydrogen bonding plays a crucial role in defining the conformational preferences of peptides and their derivatives. In this compound, the N-methylamide group provides a hydrogen bond donor (N-H), while the pivaloyl carbonyl oxygen serves as a potential acceptor. This allows for the possibility of intramolecular hydrogen bonding, which can stabilize specific folded conformations, such as β-turns.

The presence and strength of hydrogen bonds can be inferred from vibrational and nuclear magnetic resonance (NMR) spectroscopy. In FTIR spectroscopy, the formation of a hydrogen bond typically causes a red shift (a shift to lower frequency) in the stretching vibration of the donor group and a slight red shift in the acceptor carbonyl group. semanticscholar.org Therefore, if an intramolecular hydrogen bond exists between the N-H group and the pivaloyl C=O group, the N-H stretching frequency would be observed at a lower wavenumber (e.g., 3200-3400 cm⁻¹) compared to a free N-H group (typically >3400 cm⁻¹).

Studies on the closely related analog, N-acetyl-L-proline N-methylamide, have used NMR spectroscopy to confirm the presence of intramolecular hydrogen bonds in various solvents. nih.gov The chemical shift of the amide proton is particularly sensitive to its involvement in hydrogen bonding; a downfield shift is indicative of deshielding due to participation in such a bond. libretexts.org This suggests that this compound likely adopts conformations stabilized by similar intramolecular interactions.

Circular Dichroism (CD) Spectroscopy for Chiral Conformation of this compound

Circular dichroism (CD) spectroscopy is a powerful technique for studying the chiral structure of molecules, particularly the secondary structure of proteins and peptides. creative-biostructure.com It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Far-UV CD Spectroscopy for Backbone Conformation

The far-UV region of the CD spectrum (approximately 190–250 nm) is dominated by the electronic transitions of the peptide amide bonds and is therefore highly sensitive to the backbone conformation of the molecule. nih.govcreative-proteomics.com Proline-containing peptides often adopt a characteristic secondary structure known as a polyproline II (PPII) helix. The PPII conformation is a left-handed helix with a distinct CD signature: a strong negative band between 200 and 206 nm and a weaker positive band near 228 nm. creative-proteomics.comnih.gov

For this compound, the far-UV CD spectrum is expected to reflect the conformational preferences imposed by the rigid proline ring. The presence of a PPII-like structure is highly probable, which would be identified by the characteristic spectral features mentioned above. Deviations from this signature could indicate the presence of other structures, such as β-turns, which are also common in proline-containing sequences.

Interactive Table: Typical Far-UV CD Signatures for Peptide Conformations

| Conformation | Positive Maxima (nm) | Negative Maxima (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~215 |

| Polyproline II (PPII) | ~228 | ~206 |

| Random Coil | ~212 | ~198 |

Solvent and Temperature Effects on CD Spectra

The conformation of a peptide derivative can be highly dependent on its environment. Analyzing the CD spectrum as a function of solvent and temperature provides insights into the stability and dynamics of its structure.

The choice of solvent can significantly alter conformational equilibria. rsc.org In non-polar solvents, intramolecular hydrogen bonds that stabilize compact, folded structures are favored. In polar, hydrogen-bonding solvents (like water or methanol), the solvent molecules can compete for hydrogen bond donors and acceptors, potentially disrupting intramolecular bonds and favoring more extended conformations. rsc.org This would be reflected in the CD spectrum as a change in the intensity or position of the characteristic PPII or β-turn bands.

Temperature variations also affect the CD spectrum. Increasing the temperature provides thermal energy that can overcome the energetic barriers between different conformations, leading to a more dynamic and potentially less ordered structure. This typically results in a decrease in the intensity of the CD signals, indicating a loss of stable, defined structure. pnas.org Thermal melt experiments, where the CD signal at a specific wavelength is monitored as a function of temperature, can be used to assess the conformational stability of the molecule.

Mass Spectrometry for Molecular Architecture and Fragmentation Pathways of this compound

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. When subjected to ionization and subsequent collision-induced dissociation (CID) in a tandem mass spectrometer, molecules break apart in predictable ways that reveal their underlying connectivity.

The molecular ion of this compound (C₁₁H₂₀N₂O₂) has a calculated monoisotopic mass of 212.1525 g/mol . Upon CID, proline-containing peptides exhibit a characteristic fragmentation behavior known as the "proline effect". acs.orgresearchgate.net Due to the increased basicity of the proline nitrogen atom within the peptide bond, fragmentation preferentially occurs at the amide bond N-terminal to the proline residue. nih.gov

For this compound, this effect would lead to the cleavage of the pivaloyl-proline bond. This fragmentation would generate a prominent b-ion corresponding to the pivaloyl group and a y-ion corresponding to the proline N-methylamide fragment.

The primary fragmentation pathways are predicted as follows:

Formation of the b-ion: Cleavage of the pivaloyl-proline amide bond with charge retention on the N-terminal fragment would yield a pivaloyl cation.

[Pivaloyl]⁺: C₅H₉O⁺, m/z = 85.06

Formation of the y-ion: Cleavage of the same bond with charge retention on the C-terminal fragment would yield a protonated proline N-methylamide ion.

[Pro-N-methylamide+H]⁺: C₆H₁₃N₂O⁺, m/z = 129.10

The relative abundance of these fragments provides insight into the stability of the ions and the lability of the specific amide bond. The pronounced cleavage N-terminal to proline is a hallmark of its presence and a key diagnostic tool in the mass spectrometric analysis of such molecules. researchgate.netresearchgate.net

Interactive Table: Predicted Major Fragments of this compound in MS/MS

| Ion Type | Fragment Structure | Chemical Formula | Predicted m/z |

| Molecular Ion [M+H]⁺ | Pivaloyl-Pro-NHMe | C₁₁H₂₁N₂O₂⁺ | 213.16 |

| b-ion | Pivaloyl | C₅H₉O⁺ | 85.06 |

| y-ion | Proline N-methylamide | C₆H₁₃N₂O⁺ | 129.10 |

High-Resolution Mass Spectrometry for Elemental Composition Validation

High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a compound by providing a highly accurate mass measurement of its molecular ion. For this compound (C₁₁H₂₀N₂O₂), the theoretical monoisotopic mass can be calculated with high precision by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O) missouri.edu.

This technique allows for the confident determination of an elemental formula, as the measured mass-to-charge ratio (m/z) can be matched to the theoretical value with an error typically in the low parts-per-million (ppm) range. The analysis of the isotopic pattern, which arises from the natural abundance of heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O), further corroborates the proposed elemental composition.

| Ion Species | Theoretical Monoisotopic Mass (Da) | Measured Mass (Da) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 213.15975 | Hypothetical Data | Hypothetical Data |

| [M+Na]⁺ | 235.14170 | Hypothetical Data | Hypothetical Data |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to fragment a selected precursor ion (in this case, the protonated molecule [M+H]⁺) and analyze the resulting product ions. This process provides detailed structural information and confirms the connectivity of the molecule. The fragmentation of proline-containing peptides is well-studied and often dominated by the "proline effect," which involves preferential cleavage of the amide bond N-terminal to the proline residue nih.govwm.edu.

For this compound, collision-induced dissociation (CID) would be expected to induce specific cleavages. The most prominent fragmentation pathway is the cleavage of the pivaloyl-proline bond. Protonation is likely to occur on the amide nitrogen or oxygen atoms, facilitating bond scission unl.pt. The resulting fragment ions can be used to piece together the molecular structure.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Theoretical Fragment m/z | Description |

|---|---|---|---|---|

| 213.16 | [C₅H₉O]⁺ | C₆H₁₁N₂O | 85.06 | Pivaloyl cation |

| 213.16 | [C₆H₁₁N₂O]⁺ | C₅H₉O | 127.09 | Proline N-methylamide cation |

| 213.16 | [C₆H₁₀NO]⁺ | C₅H₁₀N | 112.08 | Loss of methylamine (B109427) from C-terminus |

Ion Mobility-Mass Spectrometry for Gas-Phase Conformations

Ion mobility-mass spectrometry (IM-MS) adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. This technique can resolve different conformers of a molecule, such as isomers arising from the cis/trans configuration of the pivaloyl-proline amide bond rsc.orgnih.gov. Proline is unique among proteinogenic amino acids for its significant population of cis amide bonds, a feature that profoundly influences protein folding and structure sigmaaldrich.com.

In an IM-MS experiment, this compound ions would be introduced into a drift tube filled with a buffer gas. Their drift time through the tube is proportional to their rotationally averaged collision cross-section (CCS), a value that reflects their three-dimensional shape. The presence of multiple peaks in the ion mobility spectrum for a single m/z value would suggest the coexistence of distinct gas-phase conformers nih.gov. While specific experimental data for this compound is not available, IM-MS provides a powerful avenue for investigating its conformational landscape, which is crucial for understanding its molecular recognition properties.

X-ray Crystallography of this compound and Its Co-Crystals

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into molecular conformation and the non-covalent interactions that govern crystal packing.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise solid-state structure of a molecule. The first step involves growing high-quality single crystals, which can be achieved through methods like slow evaporation from a suitable solvent. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map and, ultimately, the positions of all atoms in the crystal lattice nih.gov.

This analysis would reveal the exact bond lengths, bond angles, and torsion angles of this compound. A key conformational feature of interest would be the geometry of the pivaloyl-proline amide bond, which can adopt either a cis or trans conformation. While no crystal structure for this compound is publicly available, data from related pivaloyl-containing compounds provide examples of typical crystallographic parameters researchgate.netresearchgate.net.

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.5 |

| c (Å) | 14.2 |

| β (°) | 95.5 |

| Volume (ų) | 1260 |

| Z (molecules/unit cell) | 4 |

Crystal Packing Analysis and Supramolecular Interactions in the Solid State

The arrangement of molecules in a crystal, known as crystal packing, is directed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and dipole-dipole interactions. For this compound, the N-H group of the C-terminal amide is a hydrogen bond donor, while the carbonyl oxygens of both the pivaloyl group and the proline residue are potential hydrogen bond acceptors nih.gov.

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | N-H (methylamide) | C=O (pivaloyl) | Formation of chains or dimers |

| Hydrogen Bond | N-H (methylamide) | C=O (proline) | Cross-linking of molecular chains |

| van der Waals | C-H (pivaloyl) | C-H (proline ring) | Overall packing efficiency and stability |

Co-crystallization with Guest Molecules for Host-Guest Interaction Studies

Co-crystallization is a technique in crystal engineering where a target molecule (the host) is crystallized with a second, different molecule (the guest or co-former) to form a new, multi-component crystalline solid. This method is widely used to modify the physicochemical properties of active pharmaceutical ingredients and to study molecular recognition phenomena nih.gov.

This compound, with its hydrogen bond donor and acceptor sites, is a suitable candidate for forming co-crystals with various guest molecules. Potential co-formers could include carboxylic acids, phenols, or other molecules capable of forming robust hydrogen bonds. By analyzing the crystal structure of a co-crystal, one can gain detailed insights into the specific non-covalent interactions that drive host-guest recognition mdpi.com. This approach can be used to create novel supramolecular assemblies and to probe the intermolecular binding preferences of the target molecule.

Conformational Analysis and Intramolecular Interactions of Pivaloyl Proline N Methylamide

Backbone Conformations: cis/trans Isomerism of Proline Amide Bond

The peptide bond preceding a proline residue (the Xaa-Pro bond) is unique among proteinogenic amino acids in its significant population of both cis and trans conformations. The energy barrier for isomerization between these two states is approximately 20 kcal/mol, leading to slow interconversion on the NMR timescale. nih.gov

In the case of Pivaloyl-proline N-methylamide, the bulky tert-butyl group of the pivaloyl moiety exerts a strong steric influence on the adjacent proline ring. Research indicates that the pivaloyl group, as an N-acyl capping group, strongly promotes the trans conformation of the amide bond. nih.govresearchgate.net This preference is attributed to steric hindrance between the pivaloyl group and the proline's Cδ protons, which would be more pronounced in the cis conformation. This finding is consistent with observations in related peptides where bulky N-terminal groups favor the trans isomer to minimize non-bonded interactions. nih.gov While the trans form is predominant, the cis conformer may still be present in equilibrium, with the exact ratio being influenced by factors such as solvent and temperature. nih.gov

Rotational Barriers and Conformational Preferences of the Pivaloyl Group

The pivaloyl group, characterized by its electron-donating tert-butyl substituent, plays a crucial role in modulating the conformational preferences of the proline backbone. Electron-donating groups at the N-terminus of proline residues have been shown to strengthen n→π* interactions between the pivaloyl carbonyl oxygen (the i-1 residue) and the proline carbonyl carbon (the i residue). nih.gov This interaction favors more compact, helical backbone conformations, such as the polyproline II (PPII) helix. nih.govnih.gov

Intramolecular Hydrogen Bonding Networks in this compound

Intramolecular hydrogen bonds are critical stabilizing forces in peptides, often defining secondary structures like turns and helices. In this compound, the primary intramolecular hydrogen bond involves the N-methylamide group and a carbonyl oxygen.

C=O...H-N Hydrogen Bonds

The most significant intramolecular hydrogen bond in the trans conformer of this compound is a C=O...H-N interaction. Specifically, this involves the amide proton of the N-methylamide group (H-N) acting as the hydrogen bond donor and the carbonyl oxygen of the pivaloyl group (C=O) acting as the acceptor. This interaction results in the formation of a seven-membered ring, referred to as a γ-turn or a C7 structure. nih.gov

However, studies utilizing ¹H-NMR and IR spectroscopy in methylene (B1212753) chloride have shown that the propensity for forming this intramolecular hydrogen bond is sensitive to the nature of the N-acyl group. For this compound (t-BuCO-Pro-NHMe), the population of the internally hydrogen-bonded state is notably affected by the bulky pivaloyl group. nih.gov

| N-Acyl Group | Compound | Approximate % Hydrogen Bonded |

|---|---|---|

| Acetyl | MeCO-Pro-NHMe | 68% |

| Propionyl | EtCO-Pro-NHMe | 75% |

| i-Butyryl | i-PrCO-Pro-NHMe | 75% |

| Pivaloyl | t-BuCO-Pro-NHMe | 50% |

As indicated in the table, the internally hydrogen-bonded γ-turn state is significantly less populated for the N-pivaloyl compound compared to derivatives with smaller acyl groups. nih.gov This suggests that steric strain imposed by the tert-butyl group may destabilize the ideal geometry required for a strong γ-turn, leading to a dynamic equilibrium between hydrogen-bonded and non-hydrogen-bonded states for the trans rotamer. nih.gov

N-H...O=C Hydrogen Bonds

In the context of this compound, the proline nitrogen is part of a tertiary amide bond and lacks a proton, thus it cannot act as a hydrogen bond donor. The only available N-H group is that of the C-terminal N-methylamide. The interaction of this N-H group with the proline carbonyl oxygen (an N-H...O=C interaction forming a C5 loop) is generally considered less favorable than the C7 γ-turn discussed previously. The γ-turn conformation is a more common structural motif for stabilizing the trans rotamer in such model peptides. nih.gov

Influence of Solvent Polarity on this compound Conformation

The conformational equilibrium of proline-containing peptides is known to be highly dependent on the solvent environment. Changes in solvent polarity can alter the balance between cis and trans isomers and affect the stability of intramolecular hydrogen bonds.

For model peptides with N-acyl-prolyl sequences, increasing the proportion of a non-polar, aprotic solvent (like chloroform) in a mixture with a polar, aprotic solvent (like dimethyl sulfoxide) has been shown to increase the population of the trans conformer. nih.gov This is because non-polar solvents are less effective at solvating the peptide backbone and thus favor compact, intramolecularly hydrogen-bonded structures, which are more readily adopted by the trans isomer. nih.gov Conversely, polar solvents can compete for hydrogen bond donor and acceptor sites, potentially disrupting internal hydrogen bonds and altering the cis/trans equilibrium. nih.gov

Ring Puckering Conformations of the Proline Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring of proline is not planar and adopts puckered conformations, which are typically described as "endo" (Cγ-endo, DOWN) or "exo" (Cγ-exo, UP). In the endo pucker, the Cγ atom is displaced on the same side of the ring as the carbonyl group, while in the exo pucker, it is on the opposite side. nih.gov The interconversion barrier between these puckered states is low (2–5 kcal/mol), allowing for rapid exchange at room temperature. nih.gov

The puckering of the proline ring is coupled to the cis/trans state of the preceding peptide bond. Statistical analyses of protein structures show that cis-proline residues have a strong preference for the endo (DOWN) pucker, whereas trans-proline residues show a more even distribution between the two states. researchgate.net

In substituted prolines, the N-acyl group can influence this preference. For this compound, the bulky, electron-donating pivaloyl group has been found to strongly promote the trans amide bond conformation, and this preference coexists with an endo ring pucker. nih.gov This is noteworthy because the combination of a trans amide bond and an endo pucker can be promoted by stabilizing n→π* interactions, which are enhanced by the electron-donating nature of the pivaloyl group. nih.govnih.gov This interaction helps to favor a compact conformation despite any potential steric repulsion associated with the endo pucker. nih.gov

| Conformational Feature | Preference in this compound | Primary Influencing Factors |

|---|---|---|

| Amide Bond Isomerism | Strongly favors trans | Steric bulk of the pivaloyl group nih.gov |

| Intramolecular H-Bond | ~50% population of γ-turn in non-polar solvent nih.gov | Equilibrium between H-bonded and non-H-bonded states nih.gov |

| Ring Pucker | Associated with endo pucker in the trans state nih.gov | n→π* interactions, electronic nature of pivaloyl group nih.gov |

Dynamic Conformational Exchange Processes in this compound

The conformational landscape of this compound is primarily dictated by the steric hindrance imposed by its bulky pivaloyl group. This feature significantly influences the dynamic processes observable in the molecule. Unlike many other N-acyl proline derivatives that exhibit a dynamic equilibrium between cis and trans isomers of the X-Pro amide bond, this compound displays a different primary conformational exchange process.

Research based on Nuclear Magnetic Resonance (NMR) spectroscopy has revealed that the major dynamic process is not the interconversion between the cis and trans conformations of the pivaloyl-prolyl tertiary amide bond. The significant steric bulk of the t-butyl group on the pivaloyl moiety effectively precludes this type of isomerization under typical observational conditions. nih.gov This steric hindrance locks the imide bond, with studies indicating a strong preference for the trans conformation.

Instead, the dynamic conformational exchange observed in this compound is the hindered rotation around the Cα-CO single bond. nih.gov This rotation corresponds to the dihedral angle psi (ψ) and leads to the existence of distinct rotational isomers. The energy barrier for this process has been quantified using detailed NMR studies.

Evidence for this rotational isomerism comes from variable-temperature ¹³C NMR spectroscopy. At a temperature of 253 K, the spectra show a selective broadening of the signals for the β-carbon (Cβ) and γ-carbon (Cγ) of the proline ring. As the temperature is lowered further, these broadened signals resolve into a pair of lines of unequal intensity, representing the distinct chemical environments of these carbon atoms in the different slowly exchanging rotational isomers. nih.gov From these observations, the free energy of activation (ΔG‡) for the rotation around the Cα-CO bond has been estimated. nih.gov

Furthermore, ¹³C NMR data for this compound recorded in a variety of solvents demonstrate that the differences in the chemical shifts of the Cβ and Cγ atoms can be interpreted in terms of this rotational isomerism about the Cα-CO bond. nih.gov

The key findings from the conformational analysis are summarized in the table below.

| Dynamic Process | Bond Involved | Experimental Method | Key Spectral Observation | Estimated Energy Barrier (ΔG‡) |

| Rotational Isomerism | Cα-CO (psi, ψ) | ¹³C NMR Spectroscopy | Selective broadening and splitting of Cβ and Cγ signals at low temperature (253 K) | 14 kcal/mol |

Theoretical and Computational Investigations of Pivaloyl Proline N Methylamide

Quantum Mechanical (QM) Calculations for Pivaloyl-proline N-methylamide

Quantum mechanical calculations are essential for accurately describing the electronic structure and energy of molecules. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio calculations, each providing a unique perspective on the molecular properties of this compound.

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of medium-sized molecules like this compound due to its balance of computational cost and accuracy. DFT calculations are used to determine the optimized ground state geometry, which corresponds to the most stable arrangement of atoms in the molecule. For instance, a study on Tosyl-D-Proline utilized DFT at the B3LYP/6-311++G(d) level of theory to optimize its molecular geometry and confirm a true energy minimum on the potential energy surface. masjaps.com A similar approach can be applied to this compound to obtain its lowest energy conformation.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be elucidated through DFT. These calculations are crucial for understanding the molecule's reactivity and electronic properties. researchgate.net The strong electron-donating property of the pivaloyl N-cap group, for example, influences the electronic environment of the proline ring, which can be quantified through DFT. nih.gov

Table 1: Representative DFT-Calculated Geometric Parameters for a Pivaloyl-proline Derivative

| Parameter | Value |

| Bond Length (C=O) pivaloyl | 1.24 Å |

| Bond Length (N-C) amide | 1.35 Å |

| Bond Angle (C-N-C) proline ring | 112.5° |

| Dihedral Angle (ω) pivaloyl-proline | 178.5° (trans) |

Note: This data is representative and based on typical values for similar peptide structures.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to map the conformational landscape of this compound. These calculations are computationally more intensive than DFT but can provide highly accurate energy profiles. By systematically varying key dihedral angles (φ, ψ, and ω), a potential energy surface can be generated, revealing the various low-energy conformations (energy minima) and the energy barriers between them.

For proline-containing peptides, the puckering of the five-membered ring (endo and exo conformations) and the cis/trans isomerization of the peptide bond are critical conformational features. nih.gov Ab initio calculations can quantify the relative energies of these different conformers. For example, in N-acetyl-L-proline-N',N'-dimethylamide, a related compound, the polyproline II structure with a trans prolyl peptide bond is the dominant conformation in the gas phase and in solution. nih.gov The pivaloyl group in this compound is known to promote a PII conformation. nih.gov

Table 2: Relative Energies of this compound Conformers from Ab Initio Calculations

| Conformer | Proline Pucker | ω (Piv-Pro) | Relative Energy (kcal/mol) |

| I | Cγ-exo | trans | 0.00 |

| II | Cγ-endo | trans | 0.75 |

| III | Cγ-exo | cis | 3.20 |

| IV | Cγ-endo | cis | 4.10 |

Note: This data is illustrative and represents a plausible energy landscape for this type of molecule.

A significant application of QM calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data to validate the computed structures.

NMR Chemical Shifts: By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. This is particularly useful for assigning peaks in experimental spectra and for identifying different conformers in solution.

Vibrational Frequencies: The calculation of the Hessian matrix (second derivatives of the energy) provides the vibrational frequencies and normal modes of the molecule. These can be correlated with experimental infrared (IR) and Raman spectra to identify characteristic functional group vibrations. For example, DFT calculations on Tosyl-D-Proline were used to obtain a theoretical IR spectrum and assign characteristic vibrational modes. masjaps.com

Circular Dichroism (CD) Spectra: CD spectroscopy is highly sensitive to the secondary structure of chiral molecules. Time-dependent DFT (TD-DFT) can be used to simulate the CD spectrum of this compound, which can then be compared to experimental spectra to determine the dominant solution-phase conformation.

Molecular Dynamics (MD) Simulations of this compound

While QM methods provide detailed information about static structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and fluctuates in different environments. dntb.gov.uaresearchgate.net

MD simulations are a powerful tool for exploring the vast conformational space of flexible molecules like this compound. By simulating the molecule for nanoseconds or even microseconds, it is possible to observe transitions between different conformational states and to determine the relative populations of these states.

In the gas phase , the simulations reveal the intrinsic conformational preferences of the molecule in the absence of solvent effects. In the solution phase , explicit solvent molecules (e.g., water, chloroform) are included in the simulation box, allowing for the study of how solute-solvent interactions influence the conformational landscape. For proline-containing peptides, solvent interactions are known to play a significant role in stabilizing certain conformations, such as the polyproline II (PPII) helix. rsc.orgresearchgate.net

The choice of a solvent model is crucial for accurate solution-phase simulations. Explicit solvent models treat each solvent molecule individually, providing a detailed picture of solute-solvent interactions, such as hydrogen bonding. rsc.orgImplicit solvent models , on the other hand, represent the solvent as a continuous medium with a given dielectric constant, which is computationally less expensive. nih.gov

The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, is a key thermodynamic property that can be calculated from MD simulations. scispace.comnih.govtemple.edu Methods like thermodynamic integration or free energy perturbation are used to compute this value. nih.govtemple.edu Calculating the solvation free energy of this compound in different solvents can provide insights into its solubility and partitioning behavior. nih.govarxiv.org

Table 3: Representative Solvation Free Energies for a Proline Derivative in Different Solvents

| Solvent | Dielectric Constant | Calculated Solvation Free Energy (kcal/mol) |

| Water | 78.4 | -8.5 |

| Methanol | 32.7 | -6.2 |

| Chloroform | 4.8 | -3.1 |

| Cyclohexane | 2.0 | -1.5 |

Note: This data is representative and illustrates the expected trend of increasing solvation free energy with decreasing solvent polarity.

Dynamic Behavior and Conformational Transitions over Time

The dynamic behavior of this compound in solution is a complex interplay of hindered rotations around single bonds and the puckering of the pyrrolidine (B122466) ring. Molecular dynamics (MD) simulations are a powerful tool to investigate these conformational transitions over time, providing an atomistic view of the molecule's flexibility and preferred shapes.

A key feature of this compound is the conformational state of the tertiary amide bond between the pivaloyl group and the proline nitrogen (Piv-Pro). Unlike the acetyl group in the well-studied model peptide N-acetyl-L-proline-N'-methylamide (Ac-Pro-NHMe), the bulky pivaloyl group imposes significant steric hindrance. This bulkiness strongly restricts the rotation around the ω₀ (Piv-Pro) bond, leading to a pronounced preference for the trans conformation (ω₀ ≈ 180°). This effectively simplifies the conformational landscape by largely depopulating the cis state (ω₀ ≈ 0°), which is a significant feature for other N-acyl proline derivatives. researchgate.net This steric constraint is a critical factor in its dynamic behavior, as the high energy barrier to cis-trans isomerization, a slow process that can occur on the timescale of seconds for other proline peptides, is even higher and the transition is less frequently observed.

With the Piv-Pro amide bond predominantly locked in trans, the major dynamic motions involve:

The table below summarizes the key conformational transitions and the typical timescales on which they occur, as inferred from computational studies on related proline-containing molecules.

Interactive Data Table: Key Conformational Dynamics of this compound

| Dynamic Process | Dihedral Angle(s) Involved | Typical Timescale | Energy Barrier | Notes |

|---|---|---|---|---|

| Piv-Pro Isomerization | ω₀ | > microseconds to seconds | Very High | The trans state is strongly favored due to the steric bulk of the pivaloyl group. The cis state is rarely sampled. |

| Proline Ring Pucker | χ1, χ2, etc. (endocyclic) | Picoseconds to Nanoseconds | Low (~2-4 kcal/mol) | Rapid interconversion between endo and exo puckered states of the pyrrolidine ring. |

Molecular Mechanics (MM) and Force Field Development for this compound

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of molecules. The accuracy of MM simulations is entirely dependent on the quality of the underlying set of parameters, known as a force field. Standard force fields like AMBER, CHARMM, and OPLS are composed of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.govwustl.edu

While these force fields are well-parameterized for standard amino acids, specialized residues or capping groups like pivaloyl require the development of new parameters to ensure accurate simulations. The absence of specific, validated parameters for the pivaloyl-proline moiety necessitates a dedicated parameterization effort to capture its unique electronic and steric properties.

The goal of parameterization is to make the classical MM potential energy function reproduce the "true" potential energy surface, which is typically obtained from high-level quantum mechanics (QM) calculations. The process for this compound would involve several key steps: frontiersin.org

Partial Charge Derivation: Atomic partial charges are crucial for describing electrostatic interactions. These are typically derived by fitting them to the electrostatic potential (ESP) calculated from QM methods (e.g., Hartree-Fock or DFT). For this compound, new charges would need to be calculated for all atoms of the pivaloyl group and the adjacent proline residue to account for the electron-donating nature of the tert-butyl group.

Bond and Angle Parameters: The equilibrium values and force constants for bonds and angles involving the atoms of the pivaloyl group are generally transferred from analogous, well-parameterized molecules (e.g., from a general force field like GAFF for the tert-butyl group). gromacs.org

Torsional Parameter Fitting: This is the most critical step for accurately modeling conformational energies. The parameters for the dihedral angles defining rotation around the bonds within the pivaloyl group and, most importantly, the Piv-Pro amide bond, must be specifically derived. This is done by performing a "torsional scan" using QM, where the energy of the molecule is calculated as a function of the dihedral angle. The MM dihedral parameters are then adjusted to reproduce this QM energy profile, ensuring that the barrier to rotation and the relative energies of the stable conformers (e.g., trans vs. cis) are accurately represented. frontiersin.org

The table below outlines the types of parameters that would need to be specifically developed or validated for this compound.

Interactive Data Table: Required Force Field Parameters for the Pivaloyl-Proline Moiety

| Parameter Type | Description | Method of Derivation | Importance for Accuracy |

|---|---|---|---|

| Atomic Charges | Partial charges on each atom of the Piv-Pro unit. | Fit to Quantum Mechanics Electrostatic Potential (e.g., RESP). | High: Essential for accurate electrostatics and intermolecular interactions. |

| Bond Stretching | Force constants and equilibrium lengths for bonds within the pivaloyl group. | Typically transferred from existing force fields; validated with QM. | Moderate: Important for maintaining correct geometry. |

| Angle Bending | Force constants and equilibrium angles for angles involving the pivaloyl group. | Typically transferred from existing force fields; validated with QM. | Moderate: Important for maintaining correct geometry. |

| Dihedral Torsions | Parameters (barrier height, periodicity, phase) for rotation around key bonds, especially the Piv-Pro amide bond. | Fit to QM torsional energy scans. | Very High: Critical for reproducing conformational preferences and energy barriers. |

Once a force field is developed, conformational searching algorithms are used to explore the potential energy surface and identify low-energy (i.e., stable) conformations. For a molecule like this compound, several algorithms can be employed:

Systematic Search: This method involves rotating each flexible bond by a fixed increment. While exhaustive, it becomes computationally expensive with many rotatable bonds. Given the constrained nature of this compound, it can be a viable option for exploring the ψ and ring pucker conformations.

Monte Carlo (MC) Methods: MC simulations generate new conformations by making random changes to the current one (e.g., rotating a random bond by a random amount). The new conformation is accepted or rejected based on its energy, allowing the system to overcome energy barriers and explore a wider range of conformational space.

Molecular Dynamics (MD) Simulations: As described in section 5.2.3, MD simulates the motion of atoms over time. By simulating at elevated temperatures (simulated annealing) or using enhanced sampling techniques (e.g., replica exchange MD), simulations can be encouraged to cross energy barriers more frequently, thus accelerating the search for stable conformers. nih.gov

These algorithms are essential for building a complete picture of the molecule's conformational preferences, which is fundamental to understanding its behavior and interactions.

Computational Studies of Intermolecular Interactions and Aggregation Tendencies

Beyond the behavior of a single molecule, computational methods are invaluable for studying how this compound interacts with itself or with other molecules and surfaces. These studies are crucial for understanding its aggregation tendencies and its behavior in different environments.

This compound possesses both hydrogen bond donors (the N-H group of the methylamide) and acceptors (the carbonyl oxygens of the pivaloyl and proline groups). This allows for the formation of non-covalent dimers and larger oligomers. Computational studies can predict the geometry and stability of these aggregates.